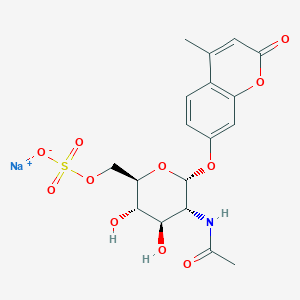

4-Methylumbelliferyl 2-acetamido-2-deoxy-alpha-D-glucopyranoside-6-sulfate sodium salt

Description

4-Methylumbelliferyl 6-Sulfo-2-acetamido-2-deoxy-alpha-D-glucopyranoside Sodium Salt is a biochemical reagent used primarily in scientific research. It is known for its fluorogenic properties, making it a valuable tool in various biochemical assays. The compound has a molecular formula of C18H20NNaO11S and a molecular weight of 497.41 g/mol .

Properties

CAS No. |

153484-08-3 |

|---|---|

Molecular Formula |

C₁₈H₂₀NNaO₁₁S |

Molecular Weight |

481.41 |

IUPAC Name |

sodium;[(2R,3S,4R,5R,6R)-5-acetamido-3,4-dihydroxy-6-(4-methyl-2-oxochromen-7-yl)oxyoxan-2-yl]methyl sulfate |

InChI |

InChI=1S/C18H21NO11S.Na/c1-8-5-14(21)29-12-6-10(3-4-11(8)12)28-18-15(19-9(2)20)17(23)16(22)13(30-18)7-27-31(24,25)26;/h3-6,13,15-18,22-23H,7H2,1-2H3,(H,19,20)(H,24,25,26);/q;+1/p-1/t13-,15-,16-,17-,18+;/m1./s1 |

SMILES |

CC1=CC(=O)OC2=C1C=CC(=C2)OC3C(C(C(C(O3)COS(=O)(=O)[O-])O)O)NC(=O)C.[Na+] |

Synonyms |

7-[[2-(Acetylamino)-2-deoxy-6-O-sulfo-α-D-glucopyranosyl]oxy]-4-methyl-2H-1-benzopyran-2-one Monosodium Salt; |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Methylumbelliferyl 6-Sulfo-2-acetamido-2-deoxy-alpha-D-glucopyranoside Sodium Salt involves multiple steps. The starting material is typically 4-methylumbelliferone, which undergoes sulfonation to introduce the sulfo group. This is followed by glycosylation with 2-acetamido-2-deoxy-alpha-D-glucopyranosyl chloride under acidic conditions to form the desired product .

Industrial Production Methods

Industrial production methods for this compound are not widely documented. the process generally involves large-scale synthesis using the same principles as laboratory synthesis, with optimizations for yield and purity. The product is then purified using techniques such as crystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions

4-Methylumbelliferyl 6-Sulfo-2-acetamido-2-deoxy-alpha-D-glucopyranoside Sodium Salt primarily undergoes hydrolysis reactions. It is a substrate for various glycosidases, which cleave the glycosidic bond to release 4-methylumbelliferone .

Common Reagents and Conditions

Hydrolysis: Enzymatic hydrolysis using glycosidases such as hexosaminidase A.

Oxidation and Reduction: These reactions are not commonly associated with this compound due to its stability under standard conditions.

Major Products

The major product formed from the hydrolysis of this compound is 4-methylumbelliferone, a fluorescent molecule that can be easily detected and quantified .

Scientific Research Applications

4-Methylumbelliferyl 6-Sulfo-2-acetamido-2-deoxy-alpha-D-glucopyranoside Sodium Salt is widely used in scientific research, particularly in the following fields:

Chemistry: Used as a fluorogenic substrate in various assays to study enzyme kinetics and mechanisms.

Biology: Employed in the detection and quantification of glycosidase activity in biological samples.

Mechanism of Action

The compound acts as a substrate for glycosidases, particularly hexosaminidase A. Upon enzymatic cleavage, it releases 4-methylumbelliferone, which fluoresces under UV light. This fluorescence can be measured to quantify enzyme activity. The molecular targets are the glycosidic bonds within the compound, and the pathway involves the hydrolysis of these bonds by the enzyme .

Comparison with Similar Compounds

Similar Compounds

4-Methylumbelliferyl 2-acetamido-2-deoxy-beta-D-glucopyranoside: Another fluorogenic substrate used in similar assays.

4-Methylumbelliferyl-N-acetyl-beta-D-glucosaminide: Used for detecting N-acetyl-beta-D-glucosaminidase activity.

4-Methylumbelliferyl-7-(6-sulfo-2-acetamido-2-deoxy-beta-D-glucopyranoside) sodium salt: A closely related compound with similar applications.

Uniqueness

4-Methylumbelliferyl 6-Sulfo-2-acetamido-2-deoxy-alpha-D-glucopyranoside Sodium Salt is unique due to its specific structure, which allows it to be a substrate for a distinct set of glycosidases. Its sulfo group enhances its solubility and stability, making it particularly useful in aqueous assays .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.